molecular formula C6H9ClN2 B1520059 5-Methylpyridin-3-amine hydrochloride CAS No. 957065-90-6

5-Methylpyridin-3-amine hydrochloride

Cat. No. B1520059
M. Wt: 144.6 g/mol
InChI Key: ANOSXCQXGIARSG-UHFFFAOYSA-N
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Description

5-Methylpyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H9ClN2 . It has an average mass of 144.602 Da and a mono-isotopic mass of 144.045425 Da . It’s an important intermediate in organic synthesis, mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .


Synthesis Analysis

The synthesis of 3-Amino-5-methylpyridine can be obtained by condensation reaction and decarboxylation reaction of diethyl malonate, sodium, 3-nitro-5-chloropyridine, and then reduction reaction .


Molecular Structure Analysis

The molecular structure of 5-Methylpyridin-3-amine hydrochloride consists of 6 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .

Scientific Research Applications

5-Methylpyridin-3-amine hydrochloride (CAS Number: 957065-90-6) is a chemical compound with the molecular formula C6H9ClN2 . It is a solid substance at room temperature . This compound is used as an important intermediate in organic synthesis .

It is mainly used in the following areas :

Safety And Hazards

The safety information available indicates that 5-Methylpyridin-3-amine hydrochloride may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fumes/gas/mist/vapors/spray, wash hands and other exposed areas thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-methylpyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOSXCQXGIARSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657305
Record name 5-Methylpyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyridin-3-amine hydrochloride

CAS RN

957065-90-6
Record name 5-Methylpyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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